N-(1-cyanoethyl)methanesulfonamide

Description

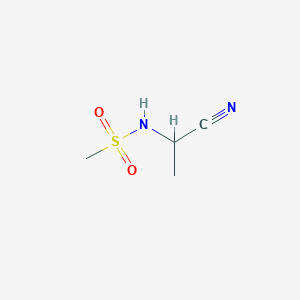

N-(1-Cyanoethyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core substituted with a 1-cyanoethyl group at the nitrogen atom.

Properties

IUPAC Name |

N-(1-cyanoethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-4(3-5)6-9(2,7)8/h4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQHQHNZCSSWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(1-cyanoethyl)methanesulfonamide is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-cyanoethyl)methanesulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or altering signaling cascades.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfonamides

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

These isomers, studied by Karabacak et al. (2010), differ in the position of the methyl group on the phenyl ring. Key findings include:

- Vibrational Spectroscopy : DFT calculations revealed distinct vibrational modes for the sulfonamide (-SO₂NH-) group, with shifts influenced by the methyl substituent’s position. For example, symmetric and asymmetric S=O stretching modes appeared at 1,130–1,160 cm⁻¹ and 1,320–1,350 cm⁻¹, respectively .

- NMR Data: The methyl group’s position caused notable differences in chemical shifts. For N-(2-methylphenyl)methanesulfonamide, the aromatic protons adjacent to the methyl group resonated at δ 7.15–7.25 ppm, while N-(3-methylphenyl) derivatives showed upfield shifts (δ 6.95–7.10 ppm) due to reduced steric effects .

Comparison with N-(1-cyanoethyl)methanesulfonamide: The cyanoethyl group’s strong electron-withdrawing nature would likely amplify deshielding effects in NMR spectra compared to methylphenyl substituents. Additionally, the -CN group’s polarity may increase solubility in polar solvents relative to aryl-substituted analogs.

N-Cyclohexyl-1,1,1-trifluoromethanesulfonamide

This compound (CAS 154235-61-7) features a trifluoromethyl (-CF₃) group and a cyclohexyl substituent. Key properties include:

- Computed Properties : A polar surface area (PSA) of 46.17 Ų, indicative of moderate polarity. The trifluoromethyl group enhances thermal stability and lipophilicity .

- Spectral Data : The -CF₃ group’s strong electron-withdrawing effect would downfield-shift adjacent protons in NMR, similar to -CN but with greater steric bulk.

However, both substituents reduce basicity at the sulfonamide nitrogen due to electron withdrawal.

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

This chiral sulfonamide (99% stereochemical purity) exhibits complex substituents:

- Stereochemical Effects : The [α]D²⁰ value of +2.5 (CHCl₃) confirms significant optical activity. The naphthyl and methoxyphenyl groups contribute to π-π stacking and steric hindrance .

- IR and NMR : The sulfonamide S=O stretches appeared at 1,325 cm⁻¹ (asymmetric) and 1,150 cm⁻¹ (symmetric). Aromatic protons in the naphthyl group resonated at δ 7.45–8.20 ppm .

Its simpler structure may facilitate synthetic scalability compared to bulky aryl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.